4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEVXCJEVGOAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 4 4 Ethylphenyl 2 Methylbut 3 Yn 2 Ol
X-ray Crystallography for Absolute Structure Determination
To date, a single-crystal X-ray diffraction study for 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol has not been reported in publicly accessible databases. However, the crystal structure of the closely related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, provides valuable insight into the expected molecular geometry and packing. It is anticipated that this compound would crystallize in a similar system, likely a centrosymmetric space group, with the molecule exhibiting a near-linear arrangement of the C-C≡C-C core. The ethylphenyl group would likely be oriented to minimize steric hindrance within the crystal lattice. Key structural parameters, such as the C≡C triple bond length (typically around 1.20 Å), the C-O bond length of the tertiary alcohol (around 1.45 Å), and the various C-C bond lengths and angles within the aromatic ring and the butynol (B8639501) moiety, are expected to be in close agreement with those observed for its analogs. The hydroxyl group is expected to participate in intermolecular hydrogen bonding, a common feature in the crystal packing of such alcohols.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the different proton environments in the molecule. Based on data from analogous compounds, the following resonances are expected, recorded in deuterated chloroform (B151607) (CDCl₃):
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-2', H-6') | ~7.33 | Doublet | 2H | ~8.1 |
| Aromatic (H-3', H-5') | ~7.12 | Doublet | 2H | ~8.1 |
| Ethyl -CH₂- | ~2.65 | Quartet | 2H | ~7.6 |
| Hydroxyl -OH | ~1.8 - 2.5 | Singlet (broad) | 1H | - |
| Methyl C(CH₃)₂ | ~1.62 | Singlet | 6H | - |
| Ethyl -CH₃ | ~1.23 | Triplet | 3H | ~7.6 |
The aromatic protons are expected to appear as two distinct doublets due to their ortho and meta positions relative to the ethyl group, a pattern characteristic of 1,4-disubstituted benzene (B151609) rings. The methylene (B1212753) protons of the ethyl group will present as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet. The six protons of the gem-dimethyl groups on the butynol chain are magnetically equivalent and will therefore appear as a sharp singlet. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the predicted chemical shifts, based on its analogs, are as follows:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-4' (Aromatic, substituted) | ~144.5 |
| C-1' (Aromatic, substituted) | ~119.7 |
| C-2', C-6' (Aromatic) | ~131.6 |
| C-3', C-5' (Aromatic) | ~127.9 |
| C-3 (Alkynyl) | ~93.5 |
| C-4 (Alkynyl) | ~82.0 |
| C-2 (Quaternary alcohol) | ~65.6 |
| C-1 (Methyl, C(CH₃)₂) | ~31.5 |
| Ethyl -CH₂- | ~28.8 |
| Ethyl -CH₃ | ~15.5 |
DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be employed to differentiate between the various types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (C) would be absent. This would allow for the unambiguous assignment of the ethyl group's methylene carbon and the aromatic CH carbons. A DEPT-90 experiment would only show signals for CH carbons, further confirming the assignment of the aromatic methine groups.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
The FT-IR spectrum is instrumental in identifying the key functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | ~3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | ~2980 - 2850 | Medium to Strong |
| Alkyne (C≡C) | C≡C Stretch | ~2230 | Weak to Medium |
| Aromatic C=C | C=C Stretch | ~1610, 1510 | Medium |
The broad, strong absorption in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The weak to medium intensity band around 2230 cm⁻¹ is characteristic of the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1610-1510 cm⁻¹ region.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₃H₁₆O.
The expected exact mass for the molecular ion [M]⁺ would be calculated as follows:
13 x (atomic mass of ¹²C) + 16 x (atomic mass of ¹H) + 1 x (atomic mass of ¹⁶O) = 188.120115 Da
An HRMS experiment would be expected to yield a measured m/z value that is within a very narrow tolerance (typically < 5 ppm) of this calculated exact mass, thus confirming the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the loss of a methyl group ([M-15]⁺) and the loss of the elements of water ([M-18]⁺), which are characteristic fragmentation pathways for tertiary alcohols.
Chemical Reactivity and Transformations of 4 4 Ethylphenyl 2 Methylbut 3 Yn 2 Ol
Alkyne Functional Group Transformations
The carbon-carbon triple bond is the most reactive site in the molecule, susceptible to a variety of addition and transformation reactions.
Conversion to Terminal Arylalkynes via Retro-Favorsky Elimination
A key reaction of 4-aryl-2-methyl-3-butyn-2-ols is the retro-Favorsky elimination, which cleaves the bond between the quaternary carbon and the alkyne, releasing acetone (B3395972) and forming a terminal alkyne. wikipedia.org This reaction is synthetically valuable as it provides a route to terminal arylacetylenes, which are important building blocks in cross-coupling reactions. nih.gov The reaction is typically base-catalyzed. wikipedia.orgnih.gov For instance, the cleavage of 4-aryl-2-methyl-3-butyn-2-ols can be efficiently achieved using tetrabutylammonium (B224687) hydroxide (B78521) and methanol. thegoodscentscompany.com
A general representation of the retro-Favorsky elimination is shown below:
Scheme 1: Retro-Favorsky elimination of a 4-aryl-2-methyl-3-butyn-2-ol.
Hydrogenation Pathways and Selectivity Considerations
The hydrogenation of the alkyne moiety in 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol can proceed in a stepwise manner, offering pathways to both the corresponding alkene and the fully saturated alkane. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions.
Partial hydrogenation to the alkene, 4-(4-ethylphenyl)-2-methylbut-3-en-2-ol, can be achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). This catalyst is known for promoting the syn-addition of hydrogen, leading to the formation of the Z-alkene. Other catalyst systems, like palladium on zinc oxide (Pd/ZnO), have also been shown to be effective for the selective hydrogenation of similar propargyl alcohols. rsc.org Studies on the hydrogenation of 2-methyl-3-butyn-2-ol, a close structural analog, have demonstrated that high selectivity towards the corresponding alkenol can be achieved. rsc.orgresearchgate.netmdpi.com For example, copper nanoparticles on silica (B1680970) have been used for the selective hydrogenation of 2-methyl-3-butyn-2-ol. researchgate.net
Complete hydrogenation to the alkane, 4-(4-ethylphenyl)-2-methylbutan-2-ol, occurs with more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction proceeds through the intermediate alkene, which is then further reduced.
| Catalyst System | Substrate | Major Product | Selectivity/Yield | Reference |
| Pd/ZnO | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | High selectivity | rsc.org |
| Cu/SiO₂ (7 nm) | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | ~100% selectivity at 140°C and 50% conversion | researchgate.net |
| Pd/γ-Al₂O₃ | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | Up to 97% selectivity | mdpi.com |
Table 1: Catalyst systems and selectivity in the hydrogenation of 2-methyl-3-butyn-2-ol.
Halogenation and Hydration Reactions of the Alkyne Moiety
The alkyne can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). The reaction typically proceeds via a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the triple bond. The initial addition results in a dihaloalkene. With an excess of the halogenating agent, a second addition can occur to yield a tetrahaloalkane.
Hydration of the alkyne moiety, typically catalyzed by mercury salts in the presence of aqueous acid, would follow Markovnikov's rule. For an internal alkyne like this compound, this would lead to the formation of a ketone after the tautomerization of the initial enol intermediate. The regioselectivity would favor the formation of the carbonyl group at the carbon atom closer to the aromatic ring due to electronic effects.
Cycloaddition and Oxidation Reactions
The alkyne functional group can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) could occur if the alkyne were to react with a suitable diene, although this is less common for simple alkynes compared to alkenes. beilstein-journals.org More characteristic are [2+2] cycloadditions with alkenes or other alkynes, often photochemically induced, and [3+2] cycloadditions with 1,3-dipoles (e.g., azides) to form five-membered heterocyclic rings.
Oxidation of the internal alkyne can lead to different products depending on the oxidizing agent. Strong oxidizing agents like ozone (O₃) followed by workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), will cleave the triple bond, yielding a carboxylic acid from the aryl-substituted side and a ketone from the other side, which in this case would be further oxidized. Milder oxidation may yield a-dicarbonyl compounds.
Transformations Involving the Tertiary Alcohol Moiety
The tertiary alcohol group in this compound is relatively unreactive towards oxidation under standard conditions. Tertiary alcohols lack a hydrogen atom on the carbinol carbon, making oxidation to a ketone or carboxylic acid not readily achievable without cleavage of carbon-carbon bonds. libretexts.org
The primary reaction of the tertiary alcohol is dehydration. Under acidic conditions and/or heat, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a carbocation. libretexts.org This carbocation can then undergo rearrangement or elimination of a proton from an adjacent carbon to form an alkene. In the case of this compound, dehydration would likely lead to the formation of a conjugated enyne system.
Applications of 4 4 Ethylphenyl 2 Methylbut 3 Yn 2 Ol As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Diarylalkynes
One of the primary applications of 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol is its role as a precursor in the synthesis of diarylalkynes. Diarylalkynes are an important class of organic compounds that form the core structure of many functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. The synthesis of these complex molecules often proceeds through a two-step sequence involving the Sonogashira-Hagihara coupling reaction, followed by a deprotection step.
In this sequence, this compound serves as a protected form of 1-ethynyl-4-ethylbenzene. The bulky 2-hydroxyprop-2-yl group on the alkyne prevents self-coupling and other unwanted side reactions. The synthesis typically begins with the Sonogashira-Hagihara coupling of an aryl halide with this compound in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction forms an asymmetrical diarylalkyne, which still contains the protecting group. The subsequent removal of the 2-hydroxyprop-2-yl group is achieved through a base-catalyzed retro-Favorskii reaction, which eliminates acetone (B3395972) and yields the terminal diarylalkyne. This terminal alkyne can then be used in further coupling reactions to build even more complex, multi-arylalkyne systems.
The general synthetic approach is analogous to that reported for similar compounds like 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. nih.govresearchgate.net In a typical procedure, the aryl halide (such as 4-bromoanisole) is reacted with the protected alkyne in the presence of a palladium acetate/triphenylphosphine catalyst system and copper(I) iodide in a suitable solvent like diethylamine. nih.gov
Table 1: Representative Sonogashira-Hagihara Coupling Reaction Conditions
| Parameter | Value | Reference |
| Aryl Halide | 4-bromoanisole (B123540) | nih.gov |
| Alkyne | 2-methylbut-3-yn-2-ol | nih.gov |
| Catalyst | Palladium(II) acetate, Triphenylphosphine | nih.gov |
| Co-catalyst | Copper(I) iodide | nih.gov |
| Solvent | Diethylamine | nih.gov |
| Temperature | Reflux | nih.gov |
Role in Materials Science Building Blocks
The diarylalkynes and oligo(phenylene-ethynylene)s (OPEs) derived from this compound are of significant interest in materials science. nih.govresearchgate.net The rigid, linear structure of the ethynylene linkage, combined with the electronic properties of the aromatic rings, gives rise to materials with unique photophysical and electronic characteristics. The ethyl group on the phenyl ring can enhance the solubility of the resulting materials in organic solvents, which is a crucial factor for their processability into thin films and other device components.
The ability to construct well-defined, conjugated molecular rods from precursors like this compound allows for the systematic tuning of the electronic and optical properties of the final materials. By varying the nature of the aryl groups and the length of the oligo-alkyne chain, researchers can design materials with specific absorption and emission wavelengths, making them suitable for applications in electronic displays, sensors, and photovoltaics. The fundamental building block, the terminal arylalkyne, is made accessible through the deprotection of compounds like this compound. nih.govresearchgate.net
Utilization in the Formation of Heterocyclic Compounds
The carbon-carbon triple bond in this compound is a highly functional handle for the construction of a wide array of heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and natural products.
Synthesis of Alpha-Diketones from Aryl Alkynes
Alpha-diketones, also known as 1,2-diketones, are valuable synthetic intermediates that can be converted into various heterocyclic systems such as quinoxalines, imidazoles, and oxazoles. The oxidation of the alkyne functionality in aryl alkynes provides a direct route to these compounds. While specific studies on the oxidation of this compound to the corresponding alpha-diketone are not prevalent, the general transformation is well-established for terminal alkynes. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412), ruthenium tetroxide, and ozone. More recently, catalytic methods using reagents like iodine in DMSO or copper-based systems have been developed to achieve this transformation under milder conditions. The resulting 1-(4-ethylphenyl)propane-1,2-dione would be a versatile building block for further synthetic elaborations.
Formation of Substituted Thiochromenes
Thiochromenes are sulfur-containing heterocyclic compounds that have garnered interest due to their biological activities and potential applications in materials science. The synthesis of thiochromenes can be achieved through various strategies, some of which can involve aryl alkynes as starting materials. For instance, a plausible route could involve the reaction of a thiophenol derivative with this compound under conditions that promote cyclization. While direct examples with this specific alkyne are not extensively documented, related syntheses often rely on the reactivity of the alkyne moiety to form the heterocyclic ring. researchgate.net
Development of Dihydropyranoindole Compounds
Dihydropyranoindoles are a class of fused heterocyclic compounds that have shown promise in medicinal chemistry, particularly as potential anticancer agents. mdpi.com A synthetic methodology for preparing these compounds involves the thermal cyclization of azido-phenylacrylates, which are in turn derived from the reaction of alkynyl-benzaldehydes with methyl azidoacetate. mdpi.com An appropriately substituted benzaldehyde (B42025) containing the this compound moiety could, in principle, be utilized in a similar synthetic sequence to generate novel dihydropyranoindole derivatives. The alkyne could be introduced prior to the key cyclization step, providing a route to complex, polycyclic molecules.
Applications in Catalysis Research and Green Chemistry Processes
The development of environmentally benign and efficient chemical processes is a central theme in modern chemistry. In this context, this compound and related compounds can play a role in advancing green chemistry principles. For example, the use of this compound in Sonogashira coupling reactions, when optimized with highly efficient and recyclable catalysts, can lead to more sustainable methods for carbon-carbon bond formation.
Furthermore, the alkyne functionality itself can participate in a variety of catalytic, atom-economical reactions, such as cycloadditions and hydrofunctionalizations. Research into new catalytic systems that can activate the C-C triple bond of compounds like this compound for novel transformations is an active area of investigation. The goal is to develop reactions that proceed with high selectivity and minimize waste, which are key tenets of green chemistry.
Computational Chemistry and Theoretical Studies on 4 4 Ethylphenyl 2 Methylbut 3 Yn 2 Ol
Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and geometric parameters of molecules. While specific DFT studies on 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol are not available in the current literature, research on its analogs provides a predictive framework for its properties.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules pack in a solid state is governed by a complex interplay of intermolecular forces. Computational methods are instrumental in dissecting these interactions.
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal packing of many organic molecules containing hydroxyl groups. In the crystal structure of the analog, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, molecules are connected through O—H⋯O hydrogen bonds. acs.org In this network, the hydroxyl group's oxygen atom acts as both a hydrogen bond donor and acceptor, leading to the formation of strands running parallel to the b-axis of the crystal lattice. acs.org
Similarly, for 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a prominent feature of its molecular packing is the formation of hexameric clusters via hydroxy-O—H⋯O(hydroxy) hydrogen bonds. researchgate.net These clusters are sustained by 12-membered {⋯OH}6 synthons and adopt a flattened chair conformation. researchgate.net These hexameric units are further interconnected into a three-dimensional architecture by C—H⋯O(nitro) interactions. researchgate.net Computational analysis of these interactions reveals a significant electrostatic energy associated with the O—H⋯O hydrogen bonds. researchgate.net
Based on these findings, it is highly probable that this compound also forms significant hydrogen bonding networks in the solid state, primarily involving its hydroxyl group. The specific geometry of these networks would influence the crystal packing and macroscopic properties of the compound.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts.
For 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, Hirshfeld surface analysis has been employed to identify the key intermolecular interactions. researchgate.net The analysis confirms the presence of the O—H⋯O hydrogen bonds, which appear as distinct red regions on the d_norm map. researchgate.net In addition to these strong interactions, weaker C—H⋯O interactions are also observed, which play a role in linking the hexameric clusters. researchgate.net
A study on another analog, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, also utilized Hirshfeld surface analysis to investigate its crystal packing. rsc.org This analysis revealed the presence of weak directional C—H⋯O and C—H⋯π interactions, with dispersion forces being the major source of attraction. rsc.org
Reaction Mechanism Elucidation through Computational Modeling
Tertiary propargyl alcohols like this compound are known to undergo the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to α,β-unsaturated ketones. Computational modeling has been instrumental in elucidating the mechanism of this important reaction.
The generally accepted mechanism involves three main steps:
Protonation of the hydroxyl group.
A rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate.
Tautomerization of the allene to the final α,β-unsaturated ketone.
DFT studies on the Meyer-Schuster rearrangement have provided detailed free energy profiles of the reaction pathway. acs.org For instance, a study on a vanadium-catalyzed Meyer-Schuster rearrangement established a three-step process involving the incorporation of the propargyl alcohol into the catalyst complex, a dissociative 1,3-oxygen shift to form a vanadium allenoate, and a final transesterification/tautomerization step to yield the product. acs.org While this involves a catalyst, the fundamental steps of the rearrangement are conserved.
It is important to note that for tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can also occur, which leads to the formation of α,β-unsaturated methyl ketones through a different pathway. The reaction conditions and the nature of the substituents on the aromatic ring can influence the selectivity between the Meyer-Schuster and Rupe pathways. Computational studies can help in understanding the factors that govern this selectivity by comparing the activation barriers for the key steps in each pathway.
Conformation and Stereochemical Analysis
The three-dimensional structure and conformational flexibility of a molecule are crucial to its properties and reactivity. While this compound does not possess a chiral center, understanding its conformational preferences is still important.
The primary bond of conformational interest is the one connecting the phenyl ring to the alkyne moiety. Rotation around this bond will determine the orientation of the ethylphenyl group relative to the rest of the molecule. DFT calculations can be used to map the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them.
In the case of the analog 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, crystallographic data shows a nearly coplanar arrangement of the aromatic ring and the C≡C—C group. acs.org This suggests that a planar or near-planar conformation is likely to be energetically favorable for this compound as well, maximizing conjugation between the phenyl ring and the alkyne.
Stereochemistry becomes more critical in the products of reactions involving these molecules. For example, the Meyer-Schuster rearrangement can potentially lead to the formation of E and Z isomers of the resulting α,β-unsaturated ketone. Computational studies can predict the relative stabilities of these isomers and investigate the transition states leading to their formation, thereby providing insights into the stereoselectivity of the reaction.
Retrosynthetic Analysis and Strategic Disconnections for 4 4 Ethylphenyl 2 Methylbut 3 Yn 2 Ol
General Principles of Retrosynthetic Analysis Applied to Arylalkynols
Arylalkynols, such as 4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol, are molecules that contain an aromatic ring, a carbon-carbon triple bond (alkyne), and a hydroxyl group (alcohol). The retrosynthetic analysis of such compounds often begins by identifying the key functional groups and the bonds connecting the major structural fragments. The primary goal is to simplify the structure in a stepwise manner, leading to readily available precursors. wikipedia.org
A crucial aspect of this process is the identification of strategic bonds. The cleavage of these bonds should ideally lead to stable and easily accessible synthons, which are idealized fragments resulting from a disconnection. These synthons are then matched with their real-world chemical equivalents, known as synthetic equivalents. For instance, a nucleophilic "-COOH" synthon can be represented by a cyanide anion as its synthetic equivalent. wikipedia.org
The analysis should also consider the potential for functional group interconversion (FGI), where one functional group is transformed into another to facilitate a key disconnection. For example, an alkene might be retrosynthetically converted to an alkyne to enable simpler carbon-carbon bond-forming disconnections. amazonaws.comyoutube.com
Disconnection Strategies Targeting the Alkyne Bond
A primary disconnection strategy for alkynes involves breaking the C-C bond adjacent to the triple bond. slideshare.net This approach is based on the well-established reliability of alkyne alkylation reactions in the forward synthesis. slideshare.net For the target molecule, this compound, this strategy points to a disconnection between the aromatic ring and the alkyne, and between the alkyne and the tertiary alcohol moiety.
Disconnection of the Aryl-Alkyne Bond:
This disconnection breaks the bond between the ethylphenyl group and the alkyne.
Target Molecule: this compound
Disconnection: Break the C(aryl)-C(alkyne) bond.
Synthons:
An electrophilic 4-ethylphenyl cation synthon.
A nucleophilic alkynylide anion synthon derived from 2-methylbut-3-yn-2-ol.
Synthetic Equivalents:
4-Ethyl-halobenzene (e.g., 4-ethyl-iodobenzene or 4-ethyl-bromobenzene) or a related derivative suitable for coupling reactions.
2-Methyl-3-butyn-2-ol.
This disconnection strategy is synthetically realized through cross-coupling reactions, most notably the Sonogashira coupling. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govresearchgate.net The synthesis of a similar compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, has been achieved via a Sonogashira-Hagihara coupling reaction between 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.gov
Disconnection of the Alkyne-Alcohol Bond:
Alternatively, the bond between the alkyne and the carbon bearing the tertiary alcohol can be disconnected.
Target Molecule: this compound
Disconnection: Break the C(alkyne)-C(alcohol) bond.
Synthons:
A nucleophilic 4-ethynyl-ethylbenzene anion (acetylide) synthon.
An electrophilic acetone (B3395972) cation synthon.
Synthetic Equivalents:
4-Ethynyl-ethylbenzene (as its acetylide salt, e.g., with lithium or sodium).
Acetone.
This disconnection corresponds to the nucleophilic addition of an acetylide to a ketone in the forward synthesis.
Disconnections Involving the Tertiary Alcohol Group
The tertiary alcohol group in the target molecule offers several disconnection possibilities. The formation of tertiary alcohols is often achieved through the addition of organometallic reagents to ketones or esters. oregonstate.educhegg.comrutgers.edu
Disconnection of a C-C Bond at the Carbinol Carbon:
The carbon atom bearing the hydroxyl group (the carbinol carbon) is bonded to two methyl groups and the alkynyl group. Any of these three C-C bonds can be a target for disconnection. oregonstate.eduyoutube.com
Target Molecule: this compound
Disconnection: Break one of the C(methyl)-C(carbinol) bonds.
Synthons:
A nucleophilic methyl anion synthon.
An electrophilic ketone synthon (4-(4-ethylphenyl)-2-oxobut-3-yne).
Synthetic Equivalents:
A methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium.
A substituted alkynyl ketone.
This approach involves the reaction of an organometallic reagent with a ketone. A key consideration here is the potential for multiple reaction pathways, and chemoselectivity can be an issue. youtube.com
A more common and often more efficient approach for tertiary alcohols with two identical substituents is to disconnect both groups simultaneously.
Target Molecule: this compound
Disconnection: Break both C(methyl)-C(carbinol) bonds.
Synthons:
Two equivalents of a nucleophilic methyl anion synthon.
An electrophilic ester synthon (ethyl 4-(4-ethylphenyl)propiolate).
Synthetic Equivalents:
Two equivalents of a methyl Grignard reagent or methyllithium.
An ethyl or methyl ester of 4-(4-ethylphenyl)propiolic acid.
In the forward synthesis, this corresponds to the reaction of two equivalents of an organometallic reagent with an ester to form a tertiary alcohol. rutgers.edu
Convergent Synthesis Planning for this compound
For this compound, a convergent approach would involve the separate synthesis of two key fragments, followed by their coupling.
Fragment 1: The Aryl Halide
The first fragment is the substituted aromatic ring, specifically a 4-ethyl-halobenzene. This can be prepared from commercially available starting materials such as ethylbenzene (B125841) or 4-ethylaniline (B1216643) through standard aromatic substitution reactions.
Fragment 2: The Alkynyl Alcohol
The second fragment is the propargyl alcohol derivative, 2-methyl-3-butyn-2-ol. This is a commercially available and relatively inexpensive starting material.
The Convergent Step:
The key step in this convergent synthesis is the coupling of these two fragments. As mentioned in section 7.2, the Sonogashira coupling is an ideal reaction for this transformation.
This convergent strategy offers several advantages:
Flexibility: This approach allows for the synthesis of a variety of analogues by simply changing one of the starting fragments. For example, different substituted aryl halides could be used to create a library of related arylalkynols.
Simplicity: The starting materials are readily available, and the key coupling reaction is well-established and reliable.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol, and how can purity be ensured?
The compound is synthesized via a Sonogashira coupling reaction between 1-bromo-4-ethylbenzene and 2-methylbut-3-yn-2-ol, using PdCl₂(PPh₃)₂ (1 mol%) and CuI (1 mol%) as catalysts in diisopropylamine at 60°C. Post-reaction purification involves silica gel chromatography (10:1 hexane/EtOAc) to achieve >98% purity . Key methodological considerations include inert atmosphere maintenance (N₂), catalyst efficiency, and solvent choice to minimize side reactions.
Q. Which analytical techniques are most effective for structural characterization of this compound?
X-ray crystallography is the gold standard for resolving its 3D structure, as demonstrated in Acta Crystallographica Section E (space group P2₁/c, Z = 4) . For routine analysis, use NMR (¹H/¹³C) to confirm the tert-alcohol proton (δ ~1.6 ppm) and alkyne absence (no sp-hybridized carbons). Pair with FT-IR to validate hydroxyl (3200–3600 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups .
Intermediate Research Questions
Q. How does steric hindrance from the ethylphenyl group influence reactivity in nucleophilic additions?
The 4-ethylphenyl group creates steric bulk, slowing nucleophilic attacks at the alkyne terminus. For instance, in propargyl alcohol reactions, regioselectivity shifts toward terminal alkyne derivatives under acidic conditions. Methodologically, kinetic studies (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT) can quantify steric effects .
Q. What strategies mitigate oxidation of the tertiary alcohol moiety during storage or reactions?
Store the compound under inert gas (Ar) at 2–8°C to prevent autoxidation. For reactions, employ radical inhibitors (e.g., BHT) in non-polar solvents (e.g., hexane) and avoid strong oxidizers. Purity checks via GC-MS post-storage are recommended to detect degradation products like ketones .
Advanced Research Questions
Q. How can contradictory data on its biological activity (e.g., anticancer vs. inert) be reconciled?
Contradictions may arise from assay-specific conditions (e.g., cell line variability or concentration thresholds). Design dose-response curves across multiple cell lines (e.g., MCF-7, HeLa) and validate target engagement via SPR or ITC to measure binding affinity to enzymes like kinases . Pair with molecular docking to identify steric clashes or electronic mismatches in binding pockets.
Q. What computational approaches best predict its pharmacokinetic properties?
Use QSAR models to estimate logP (~2.8) and solubility (≈1.2 mg/mL in water). MD simulations (AMBER/CHARMM) can assess membrane permeability, while ADMET predictors (e.g., SwissADME) evaluate CYP450 metabolism risks. Validate experimentally using Caco-2 cell monolayers for absorption .
Q. How can enantioselective synthesis be achieved given its prochiral center?
Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkyne formation or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) or CD spectroscopy. Recent work on analogous tert-alcohols achieved >90% ee using Rh-catalyzed hydroaminations .
Methodological Tables
Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂/CuI | |
| Solvent | Diisopropylamine | |
| Temperature | 60°C | |
| Purification | Silica gel (hexane/EtOAc) |
Table 2: Structural Analysis Benchmarks
| Technique | Critical Data Points | Reference |
|---|---|---|
| X-ray Crystallography | Space group P2₁/c, Z = 4 | |
| ¹H NMR | δ 1.6 (s, tert-OH) | |
| FT-IR | 2100 cm⁻¹ (C≡C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
